Levofloxacin acyl-b-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

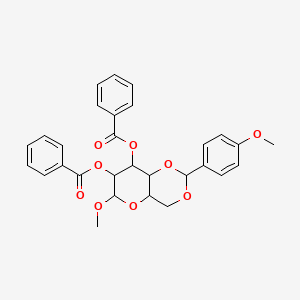

Levofloxacin acyl-b-D-glucuronide is a metabolite of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is formed through the glucuronidation process, where levofloxacin is conjugated with glucuronic acid. The resulting metabolite plays a significant role in the pharmacokinetics and excretion of levofloxacin in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levofloxacin acyl-b-D-glucuronide typically involves the enzymatic or chemical conjugation of levofloxacin with glucuronic acid. Enzymatic methods use UDP-glucuronosyltransferases (UGTs) to catalyze the reaction under physiological conditions. Chemical synthesis can be achieved by activating glucuronic acid with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacting it with levofloxacin in an appropriate solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound often employs biotechnological processes involving microbial or mammalian cell cultures that express the necessary UGT enzymes. These bioreactors are optimized for high yield and purity, ensuring the efficient production of the compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Levofloxacin acyl-b-D-glucuronide can undergo various chemical reactions, including:

Hydrolysis: Breaking down into levofloxacin and glucuronic acid under acidic or basic conditions.

Oxidation: Potential oxidation of the levofloxacin moiety, although this is less common.

Substitution: Reactions involving the replacement of functional groups on the glucuronic acid or levofloxacin moiety.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Mild oxidizing agents like hydrogen peroxide (H₂O₂).

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Hydrolysis: Levofloxacin and glucuronic acid.

Oxidation: Oxidized derivatives of levofloxacin.

Substitution: Various substituted glucuronides depending on the nucleophile used.

Scientific Research Applications

Levofloxacin acyl-b-D-glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of levofloxacin in the human body.

Toxicology: Assessing the safety and potential side effects of levofloxacin and its metabolites.

Drug Development: Investigating the role of glucuronidation in drug metabolism and designing new drugs with improved pharmacokinetic profiles.

Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of UGT enzymes.

Mechanism of Action

Levofloxacin acyl-b-D-glucuronide itself does not exhibit significant antibacterial activity. its formation and excretion are crucial for the detoxification and elimination of levofloxacin from the body. The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to levofloxacin, catalyzed by UGT enzymes. This reaction increases the solubility of levofloxacin, facilitating its excretion via the kidneys.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin glucuronide: A metabolite of ciprofloxacin, another fluoroquinolone antibiotic.

Moxifloxacin glucuronide: A metabolite of moxifloxacin, also a fluoroquinolone antibiotic.

Uniqueness

Levofloxacin acyl-b-D-glucuronide is unique due to its specific parent compound, levofloxacin, which has a distinct pharmacokinetic and pharmacodynamic profile compared to other fluoroquinolones. The glucuronidation of levofloxacin results in a metabolite that is more water-soluble, aiding in its excretion and reducing potential toxicity.

Conclusion

This compound is an important metabolite in the pharmacokinetics of levofloxacin. Its synthesis, chemical reactions, and applications in scientific research provide valuable insights into drug metabolism and the role of glucuronidation in drug detoxification and excretion. Understanding this compound’s mechanism of action and comparing it with similar metabolites highlights its significance in the field of pharmacology and drug development.

Properties

IUPAC Name |

6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUZKDACXKMSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)